molecular formula C11H8BrF3O3 B009097 Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate CAS No. 104222-46-0

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Cat. No. B009097
M. Wt: 325.08 g/mol
InChI Key: SWZVGWDMALRZMD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is likely a fluorinated aromatic ester, indicated by its name, which suggests it possesses a benzoylacetate ester functional group, substituted with bromo and fluoro groups. Compounds of this nature are of interest in organic synthesis and material science due to their potential utility in pharmaceuticals, agrochemicals, and advanced material applications.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves halogenation, carbonylation, and esterification steps. A method that could be analogous involves the Grignard reaction, followed by carboxylation and subsequent esterification (Deng et al., 2015). This process might be adapted for the synthesis of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate by starting with an appropriately substituted bromofluorobenzene, followed by the introduction of the ester group.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate can be characterized by X-ray diffraction techniques, revealing details about crystal packing, hydrogen bonding, and molecular geometry. These structures often feature strong hydrogen bonds and aromatic π–π interactions (Yeong et al., 2018).

Scientific Research Applications

Convenient Synthesis Pathways

The compound has been employed in synthesizing complex molecules, such as in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This pathway demonstrates the compound's utility in building diverse molecular architectures, highlighting its significance in synthetic organic chemistry (Pokhodylo & Obushak, 2019).

Catalyst-Free Reactions

Research also indicates its application in catalyst-free reactions, such as P-C coupling reactions of halobenzoic acids and secondary phosphine oxides in water under microwave irradiation. This method showcases the potential of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in facilitating environmentally friendly and efficient synthetic processes without the need for a catalyst, yielding phosphinoylbenzoic acids and their ethyl esters with high efficiency (Jablonkai & Keglevich, 2015).

Intermediate for Heterocyclic Compounds

Further, it is a precursor in the synthesis of trifluoromethylthiazoles and their application to azo dyes. The reaction with thiourea and N-monosubstituted thioureas to yield 4-trifluoromethylthiazoles exemplifies its utility in producing heterocyclic compounds with potential applications in dyes and pigments, thus broadening the scope of its applicability in industrial chemistry (Tanaka et al., 1991).

Continuous Flow Synthesis

In the realm of process chemistry, ethyl 3-bromo-2,4,5-trifluorobenzoylacetate has been instrumental in the development of continuous flow synthesis techniques, particularly for producing 2,4,5-trifluorobenzoic acid. The innovative microflow process integrates Grignard exchange and carboxylation reactions, showcasing the compound's role in enhancing the efficiency and scalability of chemical manufacturing processes (Deng et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate provides information on its hazards and safety measures . It’s important to handle this chemical with care and use appropriate protective equipment .

properties

IUPAC Name

ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVGWDMALRZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442252
Record name ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

CAS RN

104222-46-0
Record name ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an emulsion of diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate (3.25 g) in water (4 ml) was added p-toluenesulfonic acid (4 mg) and refluxed for 3 hours with vigorous stirring. After cooling, the reaction mixture was extracted with dichloromethane (8 ml×4). The organic layer was washed with water saturated with sodium chloride, dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from dichloromethane-n-hexane to give the title compound (1.51 g), mp 85°-88° C.
Name
diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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